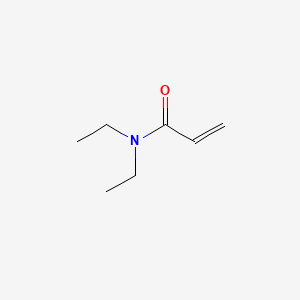

N,N-Diethylacrylamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20951. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-4-7(9)8(5-2)6-3/h4H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHHHVAVHBHXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29933-92-4 | |

| Record name | Poly(N,N-diethylacrylamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29933-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10181258 | |

| Record name | N,N-Diethylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2675-94-7 | |

| Record name | N,N-Diethylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2675-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002675947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2675-94-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.204.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYLACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3552P2JF26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of N,N-Diethylacrylamide (DEAm)

For Researchers, Scientists, and Drug Development Professionals

N,N-Diethylacrylamide (DEAm) is a versatile monomer increasingly utilized in the development of "smart" polymers and hydrogels for biomedical applications, including drug delivery systems and tissue engineering. Its thermoresponsive properties, similar to the more commonly known N-isopropylacrylamide (NIPAm), but with a potentially more biocompatible profile, have driven the demand for reliable and well-documented synthesis and purification protocols. This technical guide provides an in-depth overview of the primary synthetic routes to DEAm, detailed experimental procedures, and robust purification methods to ensure high-purity material suitable for sensitive research and development applications.

Core Synthesis Methodologies

Two principal synthetic pathways are predominantly employed for the preparation of this compound: the Acryloyl Chloride Method and the Acrylate Method. The choice of method often depends on the availability and cost of starting materials, desired scale, and safety considerations.

Acryloyl Chloride Method (Schotten-Baumann Reaction)

This classic method involves the reaction of acryloyl chloride with diethylamine.[1] The reaction is typically carried out under Schotten-Baumann conditions, which utilize a two-phase system (an organic solvent and an aqueous base solution) to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1][2] This method is known for its high reaction rates and good yields. However, acryloyl chloride is a corrosive and lachrymatory reagent that requires careful handling.

Acrylate Method (Michael Addition, Amidation, and Thermal Cracking)

An alternative and often more industrially favored route utilizes readily available acrylate esters, such as methyl acrylate, and diethylamine.[3] This multi-step process involves:

-

Michael Addition: The conjugate addition of diethylamine to the acrylate ester.

-

Amidation: The conversion of the resulting amino ester to an amide.

-

Thermal Cracking: The elimination of the alcohol (e.g., methanol) to yield the desired this compound.[3]

This method avoids the use of the highly reactive acryloyl chloride but involves higher temperatures and multiple reaction stages.[3]

Data Presentation: Synthesis and Purification Parameters

The following tables summarize key quantitative data for the synthesis and purification of this compound, providing a comparative overview of the different methodologies.

Table 1: Comparison of this compound Synthesis Methods

| Parameter | Acryloyl Chloride Method | Acrylate Method |

| Starting Materials | Acryloyl Chloride, Diethylamine | Methyl Acrylate, Diethylamine |

| Key Reaction Steps | Acylation (Schotten-Baumann) | Michael Addition, Amidation, Thermal Cracking[3] |

| Typical Solvents | Dichloromethane, Diethyl Ether, Toluene | Methanol (for Michael Addition), often solvent-free for subsequent steps[3] |

| Catalyst/Base | Sodium Hydroxide, Triethylamine, Pyridine[1][4] | Sodium Methoxide (for amidation)[5] |

| Reaction Temperature | 0 °C to Room Temperature[4] | Michael Addition: ~30°C; Amidation: 42-48°C; Thermal Cracking: 120-250°C[3][5] |

| Reported Yield | Generally high, can exceed 80%[4] | 86.8% - 90.6%[5] |

| Reported Purity | High after purification | >99% after purification[5] |

| Advantages | Fast reaction, high yield, simpler one-pot procedure. | Avoids acryloyl chloride, uses less expensive starting materials.[3] |

| Disadvantages | Use of hazardous acryloyl chloride. | Multi-step process, requires higher temperatures.[3] |

Table 2: Comparison of this compound Purification Methods

| Parameter | Vacuum Distillation | Column Chromatography |

| Principle | Separation based on differences in boiling points under reduced pressure. | Separation based on differential adsorption to a stationary phase. |

| Stationary Phase | Not applicable. | Silica gel or Alumina.[6] |

| Mobile Phase (Eluent) | Not applicable. | Hexane/Ethyl Acetate or Dichloromethane/Hexane mixtures.[7] |

| Typical Conditions | Reduced pressure (e.g., <1 mmHg), elevated temperature (boiling point of DEAm is ~196°C at atmospheric pressure). | Gradient or isocratic elution. |

| Resulting Purity | Can achieve high purity (>99%). | Can achieve very high purity (>99.5%). |

| Advantages | Effective for removing non-volatile impurities, suitable for larger scales. | Excellent for removing closely related impurities and colored byproducts.[6] |

| Disadvantages | Requires specialized glassware and a good vacuum source. May not separate impurities with similar boiling points. | Can be time-consuming and requires significant solvent volumes for large quantities. |

Experimental Protocols

The following are detailed experimental protocols for a representative synthesis and purification method for this compound.

Detailed Protocol 1: Synthesis of this compound via the Acryloyl Chloride Method

Materials:

-

Diethylamine

-

Acryloyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH2Cl2)

-

Deionized water

-

Magnesium sulfate (MgSO4), anhydrous

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve diethylamine (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Prepare a solution of acryloyl chloride (1.0 equivalent) in dichloromethane and add it to the dropping funnel.

-

Simultaneously, prepare an aqueous solution of sodium hydroxide (1.1 equivalents).

-

Slowly and concurrently, add the acryloyl chloride solution and the sodium hydroxide solution to the stirred diethylamine solution over a period of 1-2 hours, maintaining the temperature at 0-5 °C. The rate of addition should be controlled to keep the reaction temperature from rising significantly.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Detailed Protocol 2: Purification of this compound by Vacuum Distillation

Materials:

-

Crude this compound

-

Vacuum distillation apparatus (including a Claisen adapter, short path distillation head, receiving flask, and thermometer)[8]

-

Vacuum pump or water aspirator with a vacuum trap[8]

-

Heating mantle

-

Stir bar

-

Inert gas source (e.g., Nitrogen or Argon)

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all glassware is dry and joints are properly greased.[8]

-

Place the crude this compound and a stir bar into the distillation flask.

-

Connect the apparatus to a vacuum trap and the vacuum source.[8]

-

Begin stirring and slowly evacuate the system.

-

Once a stable vacuum is achieved, begin to gently heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point of this compound under the achieved pressure.

-

After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure with an inert gas.

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Synthesis Parameters

Caption: Key parameter relationships in DEAm synthesis.

References

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. CN112125818A - System and process for preparing N, N-diethylacrylamide - Google Patents [patents.google.com]

- 4. US6369249B1 - Process for the preparation of N-substituted acrylamides - Google Patents [patents.google.com]

- 5. CN107673985B - Preparation process of high-yield N, N-dimethylacrylamide - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

physical and chemical properties of N,N-Diethylacrylamide

For Researchers, Scientists, and Drug Development Professionals

N,N-Diethylacrylamide (DEAAm) is a vinyl monomer of significant interest in the fields of polymer chemistry and drug development. Its polymer, poly(this compound) (PDEAAm), exhibits thermoresponsive behavior, making it a key component in the design of "smart" materials for controlled drug delivery, tissue engineering, and other biomedical applications. This guide provides an in-depth overview of the physical and chemical properties of DEAAm, detailed experimental protocols, and insights into its applications.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid.[1][2][3] A summary of its key physical and chemical properties is presented in the tables below.

General Properties

| Property | Value | Source |

| Chemical Name | This compound | [2][4] |

| Synonyms | DEAA, DEAAm, N,N-Diethyl-2-propenamide | [2][4] |

| CAS Number | 2675-94-7 | [1][2][4] |

| Molecular Formula | C₇H₁₃NO | [2][4][5] |

| Molecular Weight | 127.18 g/mol | [2][5] |

| Appearance | Colorless to Light Yellow Liquid | [1][2][3] |

Physicochemical Data

| Property | Value | Conditions | Source |

| Density | 0.924 g/cm³ | at 25 °C | [2][6] |

| Boiling Point | 93-95 °C | at 10 mmHg | [2] |

| 95 °C | at 19 mmHg | [1] | |

| Melting Point | -10 °C | [3] | |

| Flash Point | 88 °C | [2] | |

| 92 °C | [1] | ||

| Refractive Index | 1.4676 | at 20 °C | [2] |

| 1.468 | at 20 °C | [6] | |

| Solubility | Soluble in water, methanol, ethanol, n-hexane, and other common organic solvents. | [1][2][7] | |

| Storage Temperature | 2-8°C | [2][6] |

Spectral Data

| Technique | Key Peaks/Shifts | Source |

| ¹³C NMR | Spectra available, detailed shifts can be found in databases. | [5][8] |

| Mass Spectrometry | Top peaks at m/z 55, 58, 27 (GC-MS). | [5] |

| IR Spectroscopy | Spectra available, characteristic amide and vinyl group peaks. | [5] |

| Raman Spectroscopy | Spectra available. | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and polymerization of this compound.

Synthesis of this compound

Two primary methods for the synthesis of this compound are the acryloyl chloride method and the acrylate method.[9]

1. Acryloyl Chloride Method

This method involves the reaction of acryloyl chloride with diethylamine in the presence of a base.

-

Materials: Acryloyl chloride, diethylamine, an alkaline substance (e.g., sodium hydroxide, sodium carbonate), and an organic solvent (e.g., benzene, dichloromethane, tetrahydrofuran, or diethyl ether).[9]

-

Procedure:

-

Dissolve diethylamine and the alkaline substance in the chosen organic solvent in a reaction vessel.

-

Cool the mixture in an ice bath.

-

Slowly add acryloyl chloride to the cooled solution with continuous stirring.

-

The reaction is typically fast and exothermic. Maintain a low temperature to avoid polymerization.[9]

-

After the addition is complete, allow the reaction to proceed for a set time.

-

The resulting product can be purified by washing with water to remove salts, followed by drying and distillation under reduced pressure.

-

2. Acrylate Method

This method utilizes diethylamine and an acrylate, such as methyl acrylate, and proceeds through a Michael addition, amidation, and thermal cracking.[9]

-

Materials: Diethylamine, methyl acrylate.[9]

-

Procedure:

-

Michael Addition: Mix diethylamine and methyl acrylate (a typical molar ratio is 3:1) and allow them to react. This step can be performed without a catalyst or solvent and is exothermic.[9]

-

Amidation and Thermal Cracking: The product from the Michael addition is then heated to induce amidation and subsequent thermal cracking to yield this compound.[9] The reaction temperature for thermal cracking is typically between 120-250 °C.[9]

-

Purification: The final product is purified by vacuum distillation.[9]

-

Purification of this compound

Commercial this compound often contains inhibitors like MEHQ (monomethyl ether hydroquinone) to prevent spontaneous polymerization.[1][4] For polymerization experiments, it is often necessary to remove the inhibitor.

-

Method: Purification can be achieved by passing the monomer through a column packed with a suitable inhibitor remover (e.g., basic alumina) immediately before use. Alternatively, distillation under reduced pressure can be employed, though care must be taken to avoid polymerization at elevated temperatures.

Free Radical Polymerization of this compound to Form Hydrogels

Poly(this compound) hydrogels are commonly synthesized via free radical polymerization.

-

Materials: this compound (monomer), N,N'-methylenebisacrylamide (MBAm, crosslinker), ammonium persulfate (APS, initiator), N,N,N',N'-tetramethylethylenediamine (TEMED, accelerator), deionized water.[3]

-

Procedure:

-

Dissolve the desired amounts of DEAAm and MBAm in deionized water in a reaction vessel.

-

Deoxygenate the solution by bubbling nitrogen gas through it for approximately 20-30 minutes.[10]

-

Add the initiator (APS) to the solution and mix thoroughly.

-

Add the accelerator (TEMED) to initiate the polymerization.

-

Pour the reaction mixture into a mold and allow it to polymerize at a specific temperature (e.g., room temperature or elevated temperatures) for several hours.

-

The resulting hydrogel is then washed extensively with deionized water to remove any unreacted monomers and initiator residues.

-

Caption: General workflow for the synthesis and polymerization of this compound.

Applications in Drug Development

The thermoresponsive nature of poly(this compound) makes it a highly attractive material for drug delivery applications. PDEAAm exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions, typically around 32-34°C.[11] Below the LCST, the polymer is soluble in water, and a hydrogel based on it will be in a swollen state. Above the LCST, the polymer becomes insoluble and expels water, causing the hydrogel to shrink. This transition can be harnessed for the controlled release of therapeutic agents.

Thermoresponsive Drug Release Mechanism

The mechanism of drug release from PDEAAm-based hydrogels is primarily driven by the temperature-induced phase transition.

-

Drug Loading: Drugs can be loaded into the hydrogel when it is in its swollen state (below the LCST). The porous network of the hydrogel allows for the encapsulation of drug molecules.

-

Controlled Release: When the temperature is raised above the LCST, the hydrogel undergoes a volumetric phase transition and shrinks. This collapse of the polymer network forces the release of the entrapped drug. This on-demand release makes these hydrogels suitable for applications where pulsatile drug delivery is required.[1]

The biocompatibility of PDEAAm has been reported to be better than that of the more widely studied thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM), which is an important consideration for in vivo applications.[10][12]

Caption: Thermoresponsive behavior of PDEAAm hydrogels for drug delivery.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[5][13] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[13] Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile monomer with significant potential in the development of advanced materials for biomedical applications. Its key feature is the thermoresponsive nature of its polymer, which allows for the creation of "smart" hydrogels for controlled drug delivery. The information provided in this technical guide offers a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the field.

References

- 1. research.tus.ie [research.tus.ie]

- 2. rsc.org [rsc.org]

- 3. Poly(N,N′-Diethylacrylamide)-Based Thermoresponsive Hydrogels with Double Network Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. researchgate.net [researchgate.net]

- 7. CN112125818A - System and process for preparing N, N-diethylacrylamide - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound | C7H13NO | CID 17583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. N,N- 二乙基丙烯酰胺 contains <200 ppm MEHQ as inhibitor, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

Characterization of N,N-Diethylacrylamide Monomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core analytical techniques for the characterization of N,N-Diethylacrylamide (DEA) monomer. This document outlines detailed experimental protocols and presents key quantitative data to aid in the quality assessment and utilization of this versatile monomer in research, development, and manufacturing.

Introduction

This compound (DEA) is a vinyl monomer of significant interest in the development of "smart" polymers, particularly for biomedical applications such as drug delivery systems and responsive hydrogels. The precise characterization of the DEA monomer is a critical first step to ensure the synthesis of polymers with desired and reproducible properties. This guide details the principal analytical methods for elucidating the identity, purity, and thermal stability of the DEA monomer.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for safe handling, storage, and for predicting its behavior in various analytical systems.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₁₃NO |

| Molecular Weight | 127.18 g/mol [1][2] |

| Appearance | Colorless to yellowish liquid[3] |

| Density | 0.924 g/mL at 25 °C[1] |

| Boiling Point | 189.7 °C[3] |

| Refractive Index (n20/D) | 1.468[1] |

| CAS Number | 2675-94-7[1][2] |

Spectroscopic Characterization

Spectroscopic techniques are fundamental for confirming the chemical structure and identifying functional groups of the DEA monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the DEA monomer.

3.1.1. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) is used to identify the different types of protons and their connectivity in the molecule.

Table 2: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 6.7 | dd | 1H | -CH=CH₂ (trans) |

| ~6.2 - 6.4 | dd | 1H | -CH=CH₂ (cis) |

| ~5.6 - 5.8 | dd | 1H | -CH=CH₂ |

| 3.3 - 3.5 | q | 4H | -N(CH₂CH₃)₂ |

| 1.1 - 1.3 | t | 6H | -N(CH₂CH₃)₂ |

Note: Chemical shifts are approximate and can vary slightly based on solvent and instrument calibration.

Experimental Protocol: ¹H NMR Spectroscopy

-

Instrument: 400 MHz or 500 MHz NMR Spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the DEA monomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 25 °C.

-

3.1.2. ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the DEA molecule.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~130 | -CH=CH₂ |

| ~126 | -CH=CH₂ |

| ~42, ~40 | -N(CH₂CH₃)₂ |

| ~14, ~13 | -N(CH₂CH₃)₂ |

Note: The two distinct signals for the ethyl groups are due to hindered rotation around the amide bond.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Instrument: 100 MHz or 125 MHz NMR Spectrometer.

-

Sample Preparation: Dissolve approximately 50-100 mg of the DEA monomer in 0.6-0.7 mL of CDCl₃.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the DEA monomer.

Table 4: FTIR Spectral Data for this compound (Neat)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3080 | =C-H stretch (vinyl) |

| ~2975, ~2935 | C-H stretch (aliphatic) |

| ~1650 | C=O stretch (amide I band)[4] |

| ~1610 | C=C stretch (vinyl)[4] |

| ~1450 | CH₂ bend |

| ~1264 | C-N stretch[4] |

| ~980, ~960 | =C-H bend (vinyl out-of-plane) |

Experimental Protocol: FTIR Spectroscopy

-

Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Apply a small drop of the neat liquid DEA monomer directly onto the ATR crystal.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan prior to the sample scan and subtract the background from the sample spectrum.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the DEA monomer and identifying any potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for determining the purity of the DEA monomer and identifying any synthesis-related impurities or degradation products.

Experimental Protocol: GC-MS

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Sample Preparation: Dilute the DEA monomer in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100-1000 µg/mL.

-

Injection:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 or as appropriate for the concentration.

-

-

Oven Temperature Program:

-

Initial Temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: 10-15 °C/min to 250-280 °C.

-

Final Hold: 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment of non-volatile or thermally labile compounds. For DEA, a reversed-phase HPLC method is typically employed.

Experimental Protocol: HPLC

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.

-

Gradient Program: Start with a high percentage of A, and gradually increase the percentage of B over 15-20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detector: UV detector set at a wavelength of 210-220 nm.

-

Sample Preparation: Dissolve the DEA monomer in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Injection Volume: 10-20 µL.

Thermal Analysis

Thermal analysis techniques are used to evaluate the thermal stability and behavior of the DEA monomer.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Experimental Protocol: TGA

-

Instrument: Thermogravimetric Analyzer.

-

Sample Preparation: Place 5-10 mg of the DEA monomer in an alumina or platinum crucible.

-

Atmosphere: Nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 500 °C at a heating rate of 10 °C/min.

-

Data Analysis: Determine the onset of decomposition and the temperature at which significant mass loss occurs.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as melting, boiling, and polymerization.

Experimental Protocol: DSC

-

Instrument: Differential Scanning Calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of the DEA monomer in an aluminum pan.

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., -80 °C).

-

Heat to a temperature above the boiling point (e.g., 220 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Identify endothermic events such as melting and boiling, and any exothermic events that may indicate polymerization.

Visualizations

The following diagrams illustrate the logical workflow for the comprehensive characterization of this compound monomer.

Caption: Workflow for DEA Monomer Characterization.

Caption: Spectroscopic Analysis Pathway for DEA.

Caption: Logic for DEA Monomer Purity Assessment.

References

solubility of N,N-Diethylacrylamide in different solvents

An In-depth Technical Guide to the Solubility of N,N-Diethylacrylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DEA or DEAAm) is an N-substituted acrylamide monomer that serves as a critical building block for the synthesis of "smart" or environmentally responsive polymers. The defining characteristic of its polymer, poly(this compound) (PDEA), is its thermoresponsive nature in aqueous solutions. This property is governed by a Lower Critical Solution Temperature (LCST), the specific temperature at which the polymer undergoes a reversible phase transition from a soluble, hydrated state to an insoluble, dehydrated state.

This guide provides a comprehensive overview of the solubility of the DEA monomer in various solvents and offers a detailed analysis of the temperature-dependent solubility of its corresponding polymer, PDEA. Understanding these solubility profiles is paramount for researchers in drug development, biomaterials, and polymer science, as it dictates synthesis conditions, purification strategies, and the ultimate performance of DEA-based materials in applications such as controlled drug delivery, tissue engineering, and biosensing.

Solubility of this compound (Monomer)

Quantitative solubility data for the DEA monomer is not widely available in published literature or standard chemical safety data sheets. However, qualitative descriptions from various sources allow for a general characterization of its solubility profile. DEA is an amphiphilic molecule, containing a hydrophilic amide group capable of hydrogen bonding and hydrophobic diethyl groups. This dual nature governs its interaction with different solvents.

The monomer is generally described as soluble in water and a range of common organic solvents.[1][2][3]

Table 1: Qualitative Solubility of this compound Monomer

| Solvent | Solubility | Reference / Comment |

| Water | Soluble | The polar amide group allows for hydrogen bonding with water.[1][3] |

| Ethanol | Soluble | Generally cited as a compatible organic solvent.[1] |

| Acetone | Soluble | Generally cited as a compatible organic solvent.[1] |

| Chloroform | Soluble | Generally cited as a compatible organic solvent.[1] |

| Tetrahydrofuran (THF) | Soluble | Used as a solvent for the polymerization of DEA.[4] |

| Methanol | Soluble | Used for viscosity measurements of the polymer, implying monomer solubility.[5] |

| Toluene | Soluble | Used as a solvent for the polymerization of DEA.[4] |

| n-Hexane | Insoluble / Precipitates | While one source suggests broad compatibility[2], a more common use is as an anti-solvent or precipitant for the polymer from acetone or THF solutions, indicating the monomer is likely insoluble.[5][6] |

Aqueous Solution Behavior of Poly(this compound) (PDEA): The LCST Phenomenon

The most significant solubility characteristic related to DEA is the thermoresponsive behavior of its polymer, PDEA, in water. PDEA exhibits a well-defined Lower Critical Solution Temperature (LCST) of approximately 33°C.[7]

-

Below the LCST (<33°C): The polymer chains are hydrated and exist as soluble, extended coils due to favorable hydrogen bonding between the amide groups and water molecules.[7]

-

Above the LCST (>33°C): The entropy term of the system dominates, causing the polymer to dehydrate. This leads to the collapse of the polymer chains into hydrophobic globules, resulting in aggregation and precipitation out of the solution.[7]

This sharp, reversible transition is central to its use in "smart" materials.

Factors Influencing the LCST of PDEA

The precise cloud point (the temperature of observed turbidity, often taken as the LCST) is sensitive to several factors.

Table 2: Influence of Various Factors on the LCST of Aqueous PDEA Solutions

| Factor | Effect on LCST | Rationale | Reference |

| Increasing Molecular Weight | Decrease | Higher molecular weight polymers have more hydrophobic interactions per chain, leading to aggregation at lower temperatures. The effect is most pronounced for lower molecular weights and plateaus for very long chains. | [8][9] |

| Increasing Polymer Concentration | Minor Decrease / Largely Independent | While a slight decrease can be observed, the LCST is generally considered to be largely independent of concentration over typical ranges (e.g., 1-20 wt%).[4] | |

| Addition of Salts (e.g., NaCl) | Linear Decrease | Salts disrupt the hydration shell around the polymer chains ("salting-out" effect), promoting aggregation at lower temperatures.[7] | |

| Addition of Surfactants (e.g., SDS) | Gradual Increase | Surfactants can interact with the polymer, increasing the overall hydrophilicity of the polymer-surfactant complex and thus raising the temperature required for phase separation.[7] | |

| Copolymerization | Adjustable (Increase or Decrease) | Incorporating more hydrophilic co-monomers (like N-ethylacrylamide) increases the LCST, while incorporating more hydrophobic co-monomers decreases it.[4] | |

| Heating Rate (in measurement) | Apparent Increase | At faster heating rates, the system may not have time to reach thermodynamic equilibrium, resulting in an overestimation of the cloud point.[7] |

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the thermodynamic solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is necessary to confirm that the solution is saturated.

-

Solvent Addition: Add a precise, known volume of the desired solvent to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker or roller system at a constant, controlled temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial.

-

Sampling: Carefully extract a known volume of the clear supernatant (the saturated solution). Be cautious not to disturb the solid pellet.

-

Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of dissolved DEA using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC), against a prepared standard curve.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Results are typically expressed in units such as mg/mL or mol/L.

Protocol for Determining Lower Critical Solution Temperature (Turbidimetry)

Turbidimetry is the most common method for determining the cloud point (T_cp) of a thermoresponsive polymer solution, which is used to approximate the LCST. This technique measures the change in light transmittance through the solution as a function of temperature.

-

Sample Preparation: Prepare a polymer solution of a specific concentration (e.g., 1 wt%) in the desired aqueous solvent (e.g., deionized water). Ensure the polymer is fully dissolved.

-

Instrumentation Setup: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder, such as a Peltier device. Set the spectrophotometer to a fixed wavelength (e.g., 500 nm).

-

Measurement:

-

Place the cuvette containing the polymer solution into the sample holder.

-

Equilibrate the system at a temperature well below the expected LCST (e.g., 15-20°C).

-

Program a temperature ramp, heating the sample at a slow, constant rate (e.g., 0.5 - 1.0 °C/min) to a temperature well above the expected LCST (e.g., 45-50°C).[7]

-

Continuously record the percent transmittance (%T) as a function of temperature.

-

-

Data Analysis:

-

Plot the percent transmittance (%T) versus temperature (°C).

-

The resulting curve will show a sharp drop in transmittance as the solution becomes turbid.

-

The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

-

Visualizations: Workflows and Concepts

Experimental Workflow for Solubility Determination

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 2675-94-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. cpsm.kpi.ua [cpsm.kpi.ua]

- 5. aue.repo.nii.ac.jp [aue.repo.nii.ac.jp]

- 6. mdpi.com [mdpi.com]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - End-group-functionalized poly(this compound) via free-radical chain transfer polymerization: Influence of sulfur oxidation and cyclodextrin on self-organization and cloud points in water [beilstein-journals.org]

An In-depth Technical Guide to the Polymerization of N,N-Diethylacrylamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary mechanisms governing the polymerization of N,N-Diethylacrylamide (DEA), a monomer of significant interest for the synthesis of thermoresponsive polymers used in various biomedical applications, including drug delivery and tissue engineering. The polymerization of DEA can be achieved through several methods, each offering distinct advantages and levels of control over the final polymer architecture. This document details the core principles of free-radical, Reversible Addition-Fragmentation chain-Transfer (RAFT), and anionic polymerization of DEA, alongside a discussion on the challenges associated with Atom Transfer Radical Polymerization (ATRP).

Core Polymerization Mechanisms

Free-Radical Polymerization

Conventional free-radical polymerization is a robust and widely used method for synthesizing poly(this compound) (PDEA). The process is typically initiated by the thermal or photochemical decomposition of a radical initiator, which generates free radicals that subsequently react with DEA monomers to propagate the polymer chain.

The reaction proceeds through the canonical steps of initiation, propagation, and termination. Termination can occur through combination or disproportionation of two growing polymer chains. While this method is effective for producing high molecular weight polymers, it offers limited control over the molecular weight distribution, resulting in polymers with a broad polydispersity index (PDI).

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1] This technique employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization process. The CTA reversibly deactivates the propagating radical chains, establishing a dynamic equilibrium that allows all chains to grow at a similar rate. This level of control is crucial for the synthesis of well-defined block copolymers and other complex architectures. The choice of CTA and reaction conditions, such as solvent and temperature, can influence the polymerization kinetics and the degree of control.[2]

Anionic Polymerization

Anionic polymerization of DEA can produce polymers with very narrow molecular weight distributions and well-defined structures. This method involves the initiation of polymerization by a strong nucleophile, such as an organolithium compound, which attacks the vinyl group of the DEA monomer to form a propagating carbanion. The polymerization proceeds in a living manner, meaning that termination reactions are absent in a pure system. This allows for the synthesis of block copolymers by sequential monomer addition. However, anionic polymerization is highly sensitive to impurities and requires stringent experimental conditions, including the use of anhydrous solvents and an inert atmosphere.

Atom Transfer Radical Polymerization (ATRP)

While ATRP is a powerful technique for the controlled polymerization of many monomers, its application to N,N-disubstituted acrylamides like DEA is challenging and often results in an uncontrolled process. This is primarily attributed to the complexation of the copper catalyst with the amide group of the polymer chain ends. This interaction can stabilize the propagating radical, which in turn slows down the deactivation step in the ATRP equilibrium. Consequently, a high concentration of radicals persists, leading to a prevalence of termination reactions and a loss of control over the polymerization, resulting in broad molecular weight distributions.

Experimental Protocols

Free-Radical Polymerization of DEA in Solution

This protocol describes a typical free-radical polymerization of DEA in 2-propanol.

Materials:

-

This compound (DEA), purified by vacuum distillation to remove inhibitors.

-

4,4′-Azobis(4-cyanovaleric acid) (ACVA) or Azobisisobutyronitrile (AIBN) as the initiator.

-

2-Propanol, anhydrous.

-

n-Hexane, cold.

-

Nitrogen or Argon gas.

-

Schlenk flask or sealed vial.

-

Magnetic stirrer and heating plate/oil bath.

Procedure:

-

In a Schlenk flask, dissolve the desired amount of DEA monomer and ACVA initiator in 2-propanol. A typical monomer concentration is 1-2 M, and the monomer-to-initiator ratio can range from 100:1 to 500:1.

-

Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

-

Place the flask in a preheated oil bath at 65-70 °C and stir the reaction mixture.

-

Allow the polymerization to proceed for a predetermined time (e.g., 24 hours).

-

Terminate the polymerization by cooling the reaction vessel in an ice bath and exposing the solution to air.

-

Precipitate the resulting polymer by adding the reaction mixture dropwise into a large excess of cold n-hexane with vigorous stirring.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Redissolve the polymer in a small amount of a suitable solvent (e.g., acetone) and re-precipitate into cold n-hexane to further purify it. Repeat this step two more times.

-

Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

RAFT Polymerization of DEA

This protocol outlines the RAFT polymerization of DEA in ethyl acetate using a trithiocarbonate CTA.

Materials:

-

This compound (DEA), purified.

-

A suitable RAFT agent (e.g., S,S-dibenzyl trithiocarbonate or 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid).

-

Azobisisobutyronitrile (AIBN), initiator.

-

Ethyl acetate, anhydrous.

-

Diethyl ether, cold.

-

Nitrogen or Argon gas.

-

Schlenk flask.

Procedure:

-

To a Schlenk flask, add the DEA monomer, RAFT agent, and AIBN. The molar ratio of monomer:CTA:initiator is crucial for controlling the molecular weight and is typically in the range of 100:1:0.1 to 1000:5:1.

-

Add anhydrous ethyl acetate to achieve the desired monomer concentration (e.g., 50 wt%).

-

Seal the flask and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with nitrogen or argon.

-

Immerse the flask in a preheated oil bath at 70 °C and stir.

-

Monitor the polymerization by taking aliquots at different time intervals to determine monomer conversion via ¹H NMR.

-

Once the desired conversion is reached, quench the polymerization by immersing the flask in an ice bath and exposing the contents to air.

-

Isolate the polymer by precipitation into a large volume of cold diethyl ether.

-

Purify the polymer by redissolving and re-precipitating, then dry under vacuum.

Anionic Polymerization of DEA

This protocol describes the anionic polymerization of DEA in THF using an organolithium initiator. Note: This procedure requires strict anhydrous and anaerobic conditions.

Materials:

-

This compound (DEA), rigorously purified and dried.

-

Tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).

-

An organolithium initiator (e.g., n-butyllithium or sec-butyllithium) as a solution in a hydrocarbon solvent.

-

Methanol, anhydrous.

-

All glassware must be flame-dried under vacuum and cooled under an inert atmosphere.

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, add the freshly distilled THF.

-

Cool the THF to -78 °C using a dry ice/acetone bath.

-

Add the organolithium initiator dropwise via syringe.

-

Slowly add the purified DEA monomer to the initiator solution with vigorous stirring. The reaction is typically very fast.

-

Allow the polymerization to proceed for the desired time (often a few minutes to an hour).

-

Terminate the polymerization by adding a small amount of anhydrous methanol to quench the living anionic chain ends.

-

Allow the reaction mixture to warm to room temperature.

-

Precipitate the polymer in a non-solvent like cold n-hexane.

-

Filter and dry the polymer under vacuum.

Quantitative Data Summary

The following tables summarize representative quantitative data for the polymerization of DEA under various conditions.

Table 1: Free-Radical Polymerization of DEA

| Initiator | Monomer/Initiator Ratio | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | PDI | Ref. |

| ACVA | - | 2-Propanol | 65 | 24 | 15,000 - 50,000 | >1.5 | [3] |

| AIBN | 100:1 | THF | 60 | 18 | ~30,000 | ~2.0 | [4] |

| - | - | - | - | - | 40,000 | 1.4 | [5] |

Table 2: RAFT Polymerization of DEA

| CTA | Monomer/CTA/Initiator Ratio | Solvent | Temp. (°C) | Mn ( g/mol ) | PDI | Ref. |

| CPDTC | 1000:5:1 | Ethyl Acetate | 70 | 2,775 | 1.05 | [2] |

| - | - | - | - | 1,900 - 53,000 | <1.5 (typically <1.25) | [1] |

Table 3: Anionic Polymerization of DEA

| Initiator | Additive | Solvent | Temp. (°C) | Mn ( g/mol ) | PDI | Ref. |

| Organolithium | - | THF | -78 | - | Narrow | - |

| Zn(OTf)₂/PCy₃ | - | DCM | 25 | - | 1.13 |

Visualizations

Polymerization Mechanisms

Caption: Overview of major polymerization mechanisms for this compound.

Uncontrolled ATRP of N,N-Disubstituted Acrylamides

Caption: Mechanism of uncontrolled ATRP for N,N-disubstituted acrylamides.

General Experimental Workflow for DEA Polymerization

Caption: General workflow for the synthesis and characterization of PDEA.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Thermoresponsive Poly(this compound-co-glycidyl methacrylate) Copolymers and Its Catalytically Active α-Chymotrypsin Bioconjugate with Enhanced Enzyme Stability [mdpi.com]

- 5. polymersource.ca [polymersource.ca]

lower critical solution temperature (LCST) of poly(N,N-Diethylacrylamide)

An In-depth Technical Guide to the Lower Critical Solution Temperature (LCST) of Poly(N,N-Diethylacrylamide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lower Critical Solution Temperature (LCST) of poly(this compound) (PDEAAm), a thermoresponsive polymer of significant interest in biomedical applications. This document details the underlying principles of its phase transition, factors influencing the LCST, experimental methodologies for its determination, and its relevance in drug delivery systems.

Introduction to Poly(this compound) and its LCST Behavior

Poly(this compound) (PDEAAm) is a temperature-sensitive polymer that exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions.[1] Below its LCST, PDEAAm is soluble in water, existing as extended polymer chains hydrated by water molecules through hydrogen bonding. As the temperature is raised above the LCST, the polymer undergoes a reversible phase transition, becoming insoluble and precipitating from the solution. This transition is driven by a shift in the thermodynamic balance, where the entropic contribution from the release of bound water molecules overcomes the enthalpic favorability of polymer-water interactions.[2] This sharp transition, typically occurring around 33 °C, makes PDEAAm a highly attractive material for various biomedical applications, particularly in controlled drug delivery, where temperature can be used as a trigger for drug release.[1][3]

The thermoresponsive behavior of PDEAAm is governed by the delicate balance between its hydrophilic amide groups and hydrophobic diethyl groups.[4] At lower temperatures, hydrogen bonding between the amide groups and water molecules dominates, leading to solubility. As the temperature increases, these hydrogen bonds weaken, and the hydrophobic interactions between the diethyl groups become more significant, causing the polymer chains to collapse into compact globules and aggregate, leading to phase separation.[2]

Factors Influencing the LCST of PDEAAm

The precise LCST of PDEAAm can be tuned by several factors, allowing for the design of materials with specific thermal transition profiles.

Molecular Weight

The effect of molecular weight on the LCST of PDEAAm has been a subject of some debate in the literature.[5] However, a predominant finding is an inverse relationship between the LCST and the number-average molecular weight (Mn), particularly in the lower molecular weight range.[6][7] As the molecular weight increases, the LCST tends to decrease before reaching a plateau at higher molecular weights (ca. 2 x 10^5 g mol^-1).[6][8] This is attributed to the increased influence of hydrophobic interactions in longer polymer chains.[5] Conversely, some studies have reported an increase in LCST with increasing molecular weight, which may be influenced by the hydrophobicity of the polymer end groups.[9]

Table 1: Effect of Molecular Weight on the LCST of PDEAAm

| Number-Average Molecular Weight (Mn) (g mol⁻¹) | LCST (°C) (Turbidimetry) | LCST (°C) (Microcalorimetry) |

| 9.6 x 10³ | 34.5 | 33.8 |

| 1.8 x 10⁴ | 33.8 | 33.1 |

| 4.5 x 10⁴ | 32.9 | 32.2 |

| 1.1 x 10⁵ | 32.2 | 31.5 |

| 2.2 x 10⁵ | 31.8 | 31.1 |

| 5.9 x 10⁵ | 31.8 | 31.1 |

| 1.3 x 10⁶ | 31.8 | 31.1 |

Data adapted from Lessard et al.[6]

Polymer Concentration

The concentration of the PDEAAm solution also affects its cloud point, which is often taken as the LCST. Generally, an increase in polymer concentration leads to a decrease in the LCST.[1][10] This is because at higher concentrations, intermolecular interactions and aggregation are facilitated, promoting phase separation at a lower temperature.[11]

Table 2: Effect of Concentration on the LCST of PDEAAm

| Concentration (wt %) | LCST (°C) (UV-Vis) | LCST (°C) (DSC) |

| 0.2 | 33.0 | - |

| 0.5 | 33.5 | 32.5 |

| 1.0 | 34.0 | 32.8 |

| 2.0 | 34.5 | 33.0 |

| 5.0 | 34.0 | 32.5 |

| 10.0 | 33.0 | 32.0 |

| 20.0 | 32.0 | 31.5 |

Data compiled from Idziak et al.[2] and other sources.

Additives: Salts and Surfactants

The addition of salts and surfactants can significantly alter the LCST of PDEAAm solutions.

-

Salts: The addition of salts like sodium chloride (NaCl) typically leads to a linear decrease in the LCST.[2] This is due to the "salting-out" effect, where salt ions disrupt the hydration shell around the polymer chains, promoting hydrophobic interactions and aggregation at lower temperatures.[12]

-

Surfactants: Surfactants, such as sodium dodecyl sulfate (SDS), can have a more complex effect. At concentrations below its critical micelle concentration, SDS has been shown to cause a gradual increase in the LCST of PDEAAm.[2] This is likely due to the interaction of the surfactant with the polymer, increasing its overall hydrophilicity.

Table 3: Effect of Additives on the LCST of PDEAAm (0.5 wt% solution)

| Additive | Concentration | LCST (°C) |

| None | - | 33.5 |

| NaCl | 0.1 M | 31.5 |

| NaCl | 0.2 M | 29.5 |

| NaCl | 0.5 M | 25.0 |

| SDS | 1 mM | 34.0 |

| SDS | 2 mM | 34.5 |

| SDS | 5 mM | 35.5 |

Data adapted from Idziak et al.[2]

Experimental Protocols for LCST Determination

The LCST of PDEAAm is most commonly determined by turbidimetry (cloud point measurement) and differential scanning calorimetry (DSC).

Turbidimetry (Cloud Point Measurement)

This method relies on the change in the optical transparency of the polymer solution as it undergoes phase separation.

Protocol:

-

Prepare a PDEAAm solution of the desired concentration in deionized water.

-

Place the solution in a cuvette inside a UV-visible spectrophotometer equipped with a temperature controller.

-

Set the wavelength to 500 nm.[2]

-

Increase the temperature of the sample at a controlled heating rate (e.g., 1 °C/min).[2]

-

Record the transmittance of the solution as a function of temperature.

-

The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[1]

It is important to note that the measured cloud point can be influenced by the heating rate; a faster heating rate can result in a higher apparent LCST.[2]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition, providing thermodynamic information about the process.

Protocol:

-

Prepare a PDEAAm solution of the desired concentration.

-

Accurately weigh a small amount of the solution into a DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Scan the temperature over a desired range (e.g., 0 to 80 °C) at a specific heating rate (e.g., 5 °C/min).[2]

-

The LCST is determined from the endothermic peak in the DSC thermogram, corresponding to the dehydration of the polymer chains.

DSC measurements are generally less dependent on the heating rate and polymer concentration compared to optical methods.[2]

Mechanism of LCST Transition

The LCST phenomenon in PDEAAm is a complex process driven by changes in polymer-water and polymer-polymer interactions with temperature.

Applications in Drug Delivery

The sharp and reversible phase transition of PDEAAm near physiological temperature makes it an excellent candidate for temperature-triggered drug delivery systems.[3]

-

Injectable Hydrogels: PDEAAm can be incorporated into hydrogel networks that are liquid at room temperature for easy injection but solidify at body temperature to form a drug depot for sustained release.

-

Thermoresponsive Micelles and Nanoparticles: Block copolymers containing PDEAAm can self-assemble into micelles or nanoparticles that encapsulate drugs.[1] Upon reaching a target site with a slightly elevated temperature (e.g., a tumor), the PDEAAm block collapses, leading to the disassembly of the nanocarrier and the release of the encapsulated drug.

-

Smart Surfaces: Surfaces coated with PDEAAm can be used to control cell adhesion and detachment. Below the LCST, cells can adhere and proliferate. By increasing the temperature above the LCST, the surface becomes more hydrophobic, causing the cells to detach without the need for enzymatic treatment.

Synthesis of Poly(this compound)

PDEAAm is typically synthesized by free radical polymerization of the this compound monomer.

Free Radical Polymerization Protocol

Materials:

-

This compound (DEAAm) monomer

-

Azobisisobutyronitrile (AIBN) as initiator

-

Methanol as solvent

-

Acetone for dissolution

-

Hexane for precipitation

Procedure:

-

Dissolve DEAAm (e.g., 1.27 g, 10 mmol) and AIBN (e.g., 8 mg, 0.05 mmol) in methanol (e.g., 1.5 mL) in a reaction vessel.[2]

-

Purge the solution with nitrogen for 20-30 minutes to remove oxygen.

-

Heat the reaction mixture to 60 °C with stirring.[2]

-

Continue the reaction for a set period (e.g., 6 hours).[2]

-

Cool the reaction to room temperature.

-

Dissolve the resulting polymer in a small amount of acetone.

-

Precipitate the polymer by adding the acetone solution to an excess of hexane.

-

Collect the precipitated polymer by filtration and dry under vacuum.

The molecular weight of the resulting polymer can be controlled by adjusting the monomer to initiator ratio. More advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize PDEAAm with a well-defined molecular weight and narrow polydispersity.[13]

Conclusion

Poly(this compound) is a versatile thermoresponsive polymer with a readily tunable LCST in a physiologically relevant range. Understanding the factors that influence its phase transition and the methods for its characterization and synthesis is crucial for its effective application in advanced fields such as drug delivery and tissue engineering. This guide provides a foundational understanding for researchers and professionals seeking to harness the unique properties of PDEAAm in their work.

References

- 1. Thermoresponsive behaviour of poly( N , N -diethylacrylamide) in aqueous two-phase systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00734K [pubs.rsc.org]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. researchgate.net [researchgate.net]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Thermoresponsive Behavior of N,N-Diethylacrylamide Polymers: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Poly(N,N-diethylacrylamide) (PDEAAM) is a prominent member of the "smart" polymer family, exhibiting a sharp and reversible phase transition in aqueous solutions in response to temperature changes. This behavior is characterized by a Lower Critical Solution Temperature (LCST), typically around 33°C, which is close to physiological temperature, making PDEAAM and its derivatives highly attractive for biomedical applications, including controlled drug delivery, tissue engineering, and bioseparation.[1][2] This technical guide provides a comprehensive overview of the core principles governing the thermoresponsive behavior of PDEAAM polymers, detailing their synthesis, the factors influencing their LCST, and standardized experimental protocols for their characterization.

The Phenomenon of Thermoresponsiveness in PDEAAM

The thermoresponsive behavior of PDEAAM in water is governed by a delicate balance between hydrophilic and hydrophobic interactions.[3][4] Below the LCST, the polymer chains are hydrated, forming hydrogen bonds between the amide groups and surrounding water molecules, which keeps the polymer dissolved in an extended coil conformation.[3] As the temperature increases and approaches the LCST, these hydrogen bonds weaken, and the hydrophobic interactions between the ethyl groups on the polymer backbone become dominant. This leads to a conformational change from a soluble coil to a collapsed, dehydrated globule state, resulting in the phase separation of the polymer from the solution.[3] This transition is macroscopically observed as the solution turning cloudy.

The coil-to-globule transition is a reversible process. Upon cooling the solution below the LCST, the polymer chains rehydrate and redissolve. This sharp and tunable transition makes PDEAAM a highly versatile material for various applications.

Synthesis of this compound Polymers

PDEAAM can be synthesized through various polymerization techniques, with free radical polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization being the most common methods.

Free Radical Polymerization

A straightforward method for synthesizing PDEAAM involves the free radical polymerization of the this compound monomer.[1][3][5]

Experimental Protocol:

-

Monomer and Initiator Preparation: Dissolve the this compound (DEAAM) monomer and a free radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or 4,4'-azobis(4-cyanovaleric acid) (ACVA), in a suitable solvent like methanol, 2-propanol, or ethyl acetate.[1][3][5][6]

-

Deoxygenation: Purge the reaction mixture with an inert gas, such as nitrogen or argon, for approximately 30 minutes to remove dissolved oxygen, which can inhibit the polymerization process.[3][5]

-

Polymerization: Place the sealed reaction vessel in a preheated oil bath at a temperature typically ranging from 60°C to 70°C and allow the polymerization to proceed for a specified duration, often 18-24 hours.[1][3][5]

-

Purification: After the reaction, cool the polymer solution to room temperature. Precipitate the polymer by adding the solution to a non-solvent, such as cold n-hexane.[1][3] The polymer can be further purified by redissolving it in a suitable solvent (e.g., acetone or THF) and reprecipitating it multiple times.[1][3][5]

-

Drying: Dry the purified polymer under vacuum until a constant weight is achieved.[5]

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[6]

Experimental Protocol:

-

Reaction Setup: In a sealed vial, mix the DEAAM monomer, a RAFT chain transfer agent (e.g., S,S'-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate), and an initiator (e.g., AIBN) in a suitable solvent like 1,4-dioxane or dimethylformamide (DMF).[7]

-

Deoxygenation: Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.[7]

-

Polymerization: Initiate the polymerization by placing the vial in a preheated bath at a specific temperature (e.g., 70°C) for a defined period.[6][7] For photo-initiated RAFT (PI-RAFT), a visible light source is used to initiate polymerization at ambient temperature.[7]

-

Purification: Terminate the polymerization and purify the polymer, often by dialysis against deionized water followed by freeze-drying to obtain the final product.[7]

Factors Influencing the Lower Critical Solution Temperature (LCST)

The LCST of PDEAAM polymers can be precisely tuned by altering various molecular and environmental parameters.

Molecular Weight

The molecular weight of the PDEAAM polymer has a significant impact on its LCST. Generally, an increase in molecular weight leads to a decrease in the LCST.[8] This is attributed to the increased hydrophobic interactions between the longer polymer chains. However, above a certain critical molecular weight (approximately 2 x 10^5 g/mol ), the LCST tends to remain relatively constant.[8]

Copolymerization

Introducing comonomers into the PDEAAM backbone is a powerful strategy to modulate the LCST.

-

Hydrophilic Comonomers: Copolymerizing DEAAM with hydrophilic monomers, such as N-vinylpyrrolidone (NVP) or N-ethylacrylamide (NEAm), increases the overall hydrophilicity of the polymer.[3][6][9] This leads to stronger interactions with water, thereby increasing the LCST.[3][6]

-

Hydrophobic Comonomers: Conversely, incorporating hydrophobic comonomers, such as glycidyl methacrylate (GMA), enhances the hydrophobic character of the polymer, resulting in a decrease in the LCST.[5]

Additives

The presence of salts and surfactants in the aqueous solution can also influence the LCST of PDEAAM.

-

Salts: The addition of salts like sodium chloride (NaCl) typically leads to a linear decrease in the LCST.[1] This "salting-out" effect is due to the disruption of the hydration shells around the polymer chains by the salt ions, which promotes polymer aggregation at lower temperatures.

-

Surfactants: Surfactants, such as sodium dodecyl sulfate (SDS), can have a more complex effect. At concentrations below the critical micelle concentration, SDS can cause a gradual increase in the LCST of PDEAAM.[1]

Quantitative Data on PDEAAM Thermoresponsiveness

The following tables summarize key quantitative data on the thermoresponsive behavior of PDEAAM polymers from various studies.

Table 1: LCST of PDEAAM Homopolymers

| Molecular Weight (Mn, g/mol ) | Polymerization Method | Concentration (wt%) | LCST (°C) | Reference |

| 20,370 | Free Radical | 0.5 - 20 | 33 | [1] |

| 40,000 | PI-RAFT | Not specified | ~33 | [7] |

| 54,800 | PI-RAFT | Not specified | ~33 | [7] |

| 9,600 - 1,300,000 | Not specified | Not specified | Decreases with increasing Mn | [8] |

Table 2: Effect of Copolymer Composition on LCST

| Copolymer | Comonomer Content | LCST (°C) | Reference |

| P(DEAAm-co-NEAm) | Increasing NEAm content | Increases | [3] |

| P(DEAAm-co-GMA) | Increasing GMA content | Decreases linearly | [5] |

| P(DEAAm-b-NVP) | Increasing NVP ratio | Increases | [6] |

Table 3: Effect of Additives on the LCST of PDEAAM

| Additive | Concentration | Effect on LCST | Reference |

| Sodium Chloride (NaCl) | Increasing concentration | Linear decrease | [1] |

| Urea | 1 M | Increase of ~2°C | [3] |

| Sodium Dodecyl Sulfate (SDS) | Up to CMC | Gradual increase | [1] |

Experimental Characterization of Thermoresponsive Behavior

Several analytical techniques are employed to characterize the thermoresponsive properties of PDEAAM polymers.

Cloud Point Measurement (Turbidimetry)

This is the most common method to determine the LCST. It involves monitoring the change in optical transmittance of a polymer solution as a function of temperature.

Experimental Protocol:

-

Sample Preparation: Prepare aqueous solutions of the polymer at a specific concentration (e.g., 1-2 mg/mL).[3][5] The solutions should be allowed to equilibrate at a low temperature (e.g., 4°C) for an extended period (e.g., 48 hours) before measurement.[3]

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.[1][3]

-

Measurement: Place the polymer solution in a quartz cuvette and measure the transmittance at a fixed wavelength (typically 500 nm or 488 nm) as the temperature is increased at a controlled rate (e.g., 0.2 - 1°C/min).[1][3][5]

-

Data Analysis: The cloud point is typically defined as the temperature at which the transmittance drops to 50% or 90% of its initial value, or as the inflection point of the transmittance versus temperature curve.[7][10]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition, providing thermodynamic information about the process.

Experimental Protocol:

-

Sample Preparation: Seal a known concentration of the polymer solution in a DSC pan.[1][2]

-

Measurement: Scan the sample over a temperature range that encompasses the LCST at a constant heating rate (e.g., 5-20°C/min), using an empty pan as a reference.[1][2]

-

Data Analysis: The LCST is determined from the onset or peak of the endothermic transition observed in the DSC thermogram.

Visualizing Key Concepts and Workflows

Thermoresponsive Phase Transition of PDEAAM

Caption: Phase transition of PDEAAM in response to temperature changes.

Experimental Workflow for LCST Determination

Caption: Workflow for determining the LCST of PDEAAM polymers.

Factors Influencing the LCST of PDEAAM

Caption: Key factors that modulate the LCST of PDEAAM.

Applications in Drug Development

The thermoresponsive nature of PDEAAM, coupled with its biocompatibility, makes it a highly promising material for drug delivery applications.[5][9][11] Drug-loaded PDEAAM-based nanoparticles or hydrogels can be designed to be stable at room temperature and release their therapeutic payload upon reaching physiological temperature.[11] This allows for targeted drug delivery to specific sites in the body. The ability to tune the LCST through copolymerization and other modifications enables the design of drug delivery systems with precise temperature triggers for various therapeutic needs.[11][12]

Conclusion

Poly(this compound) is a versatile thermoresponsive polymer with a tunable LCST in a physiologically relevant range. Understanding the fundamental principles of its phase transition, the methods for its synthesis, and the factors that influence its thermoresponsive behavior is crucial for its effective application. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the potential of PDEAAM-based smart materials.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. Poly(N,N′-Diethylacrylamide)-Based Thermoresponsive Hydrogels with Double Network Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thermoresponsive properties of polymer hydrogels induced by copolymerization of hydrophilic and hydrophobic monomers: comprehensive study of monomer sequence and water affinity - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]